

Spectroscopic Profile of 3-Formyl-4-hydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *3-Formyl-4-hydroxybenzoic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-formyl-4-hydroxybenzoic acid** (also known as 5-carboxysalicylaldehyde), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of experimentally derived spectra in public databases, this document combines predicted data with established principles of spectroscopic interpretation for aromatic carboxylic acids and aldehydes. This guide aims to serve as a foundational resource for the characterization and utilization of this compound.

Compound Overview

3-Formyl-4-hydroxybenzoic acid is an organic compound with the chemical formula $C_8H_6O_4$ and a molecular weight of 166.13 g/mol .^[1] Its structure features a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and a formyl (aldehyde) group. This trifunctional nature makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and novel materials.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) data and expected key infrared (IR) absorption bands and mass spectrometry (MS) fragments for **3-formyl-4-hydroxybenzoic acid**. It is crucial to note that these are computationally predicted values and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~11.5	Singlet	Carboxylic acid proton (-COOH)
~10.3	Singlet	Aldehyde proton (-CHO)
~9.9	Singlet	Phenolic proton (-OH)
~8.2	Doublet	Aromatic proton (H-2)
~7.8	Doublet of doublets	Aromatic proton (H-6)
~7.1	Doublet	Aromatic proton (H-5)

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~195	Aldehyde carbonyl carbon (-CHO)
~170	Carboxylic acid carbonyl carbon (-COOH)
~165	Aromatic carbon attached to -OH (C-4)
~138	Aromatic carbon (C-6)
~132	Aromatic carbon (C-2)
~125	Aromatic carbon attached to -COOH (C-1)
~120	Aromatic carbon attached to -CHO (C-3)
~118	Aromatic carbon (C-5)

Note: Predicted chemical shifts are estimates.

Infrared (IR) Spectroscopy

Table 3: Expected Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid
~3200 (broad)	O-H stretch	Phenol
~1700	C=O stretch	Carboxylic acid
~1680	C=O stretch	Aldehyde
~1600, ~1500, ~1450	C=C stretch	Aromatic ring
~2850, ~2750	C-H stretch	Aldehyde

Mass Spectrometry (MS)

Table 4: Expected Key Mass Fragments in Electron Ionization (EI-MS)

m/z	Proposed Fragment	Notes
166	[M] ⁺	Molecular ion
149	[M-OH] ⁺	Loss of hydroxyl radical from the carboxylic acid
138	[M-CO] ⁺	Loss of carbon monoxide from the aldehyde
121	[M-COOH] ⁺	Loss of the carboxyl group
93	[M-COOH-CO] ⁺	Subsequent loss of carbon monoxide

Experimental Protocols

While specific experimental data for **3-formyl-4-hydroxybenzoic acid** is not readily available, the following are general protocols for obtaining the spectral data outlined above for a solid

organic compound.

NMR Spectroscopy

A sample of **3-formyl-4-hydroxybenzoic acid** (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs would be used to obtain one-dimensional spectra.

FT-IR Spectroscopy

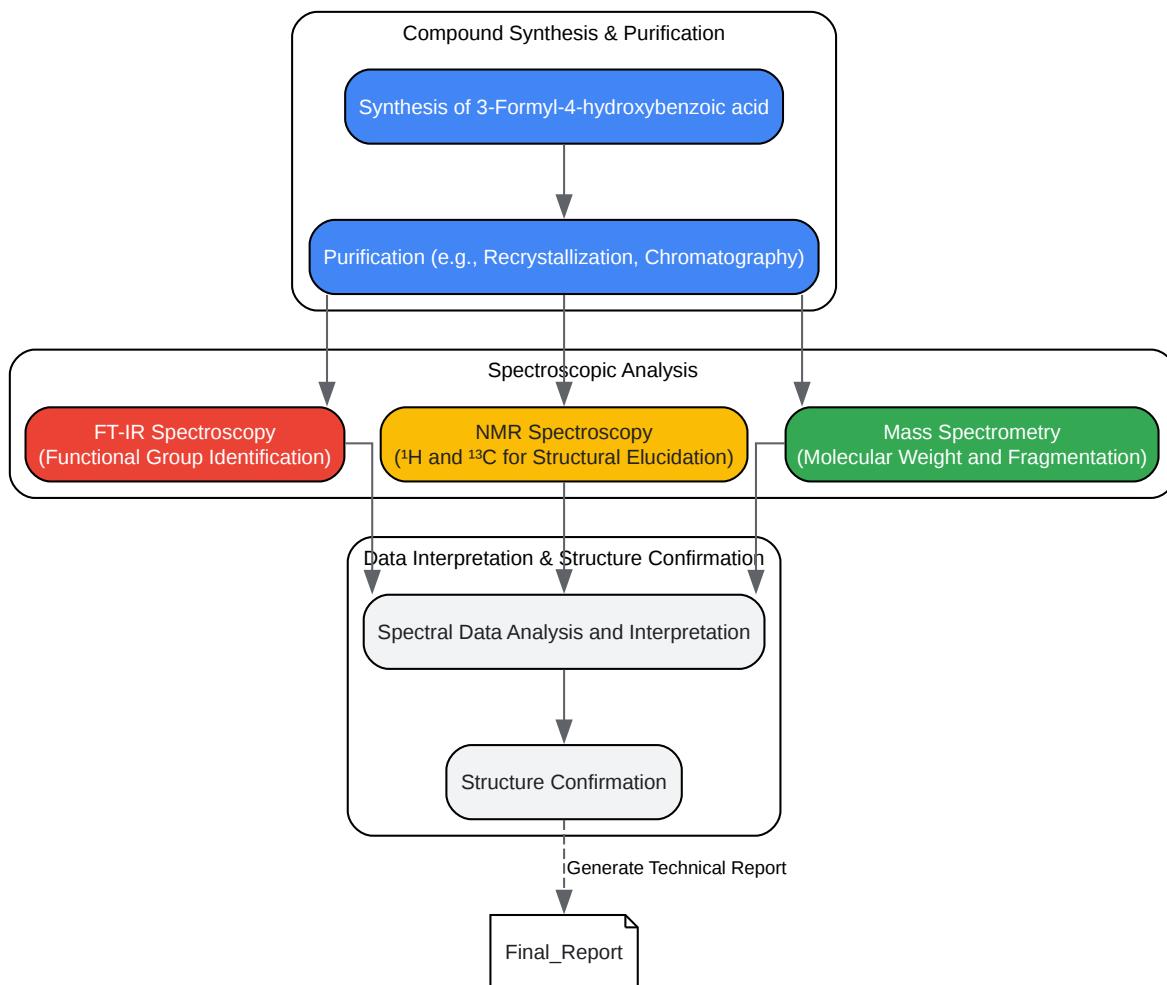
An FT-IR spectrum could be obtained using the KBr pellet method. A small amount of the solid sample would be ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet would then be placed in the sample holder of an FT-IR spectrometer and the spectrum recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

For electron ionization mass spectrometry (EI-MS), a small amount of the sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample would be vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of an organic compound like **3-formyl-4-hydroxybenzoic acid**.

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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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References

- 1. 3-Formyl-4-hydroxybenzoic acid | 584-87-2 | FF34543 [biosynth.com]
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